Cas no 351-04-2 (2-chloro-N-(4-fluorophenyl)acetamide)
2-chloro-N-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4'-fluoroacetanilide
- 2-chloro-N-(4-fluorophenyl)acetamide
- N-(CHLOROACETYL)-4-FLUOROANILINE
- 2-Chloro-4′-fluoroacetanilide
- 2-chloro-p-fluoroacetanilide
- F3096-0349
- N-choroacetyl-4-fluoroaniline
- N-(4-Fluorophenyl)-2-chloroacetamide
- Acetamide, N-(4-fluorophenyl)-2-chloro-
- A822567
- doi:10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N.1
- AKOS000265125
- CHEMBL3334596
- Z56755193
- BB 0217604
- PD139253
- Alpha-Chloro-4-Fluoroacetanilide
- 2-chloro-n-(4-fluoro-phenyl)-acetamide
- 351-04-2
- 10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N
- EN300-01509
- CS-0072599
- AM100700
- SY078787
- D83579
- MFCD00015730
- 2-CHLORO-N~1~-(4-FLUOROPHENYL)ACETAMIDE
- FT-0632009
- DTXSID70336303
- SCHEMBL1193345
- MS-3681
- doi:10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N
- 10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N.1
- n-chloroacetyl-4-fluoroaniline
- STK117118
- ALBB-002247
- DTXCID80287392
- DB-048727
-
- MDL: MFCD00015730
- Inchi: 1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
- InChI Key: JDAWWCJBFPBHFL-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 187.02000
- Monoisotopic Mass: 187.02002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 29.1
Experimental Properties
- Color/Form: Not available
- Density: 1.358
- Melting Point: 114-161 ºC
- Boiling Point: 336.2±27.0 °C at 760 mmHg
- Flash Point: 157.1±23.7 °C
- PSA: 29.10000
- LogP: 2.07600
- Solubility: Not available
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-chloro-N-(4-fluorophenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-(4-fluorophenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-chloro-N-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW389-5g |
2-chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 5g |
414.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW389-200mg |
2-chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 200mg |
56.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW389-1g |
2-chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 1g |
118.0CNY | 2021-07-13 | |
| Fluorochem | 004368-1g |
N-(Chloroacetyl)-4-fluoroaniline |
351-04-2 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 004368-5g |
N-(Chloroacetyl)-4-fluoroaniline |
351-04-2 | 97% | 5g |
£12.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26095-25g |
2-Chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 25g |
¥919.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26095-5g |
2-Chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 5g |
¥204.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26095-1g |
2-Chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 95% | 1g |
¥133.0 | 2024-07-18 | |
| TRC | C367723-50mg |
2-Chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 50mg |
45.00 | 2021-08-15 | ||
| TRC | C367723-100mg |
2-Chloro-N-(4-fluorophenyl)acetamide |
351-04-2 | 100mg |
$ 69.00 | 2023-04-18 |
2-chloro-N-(4-fluorophenyl)acetamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-chloro-N-(4-fluorophenyl)acetamide
Introduction to 2-chloro-N-(4-fluorophenyl)acetamide (CAS No. 351-04-2)
2-chloro-N-(4-fluorophenyl)acetamide, with the chemical formula C8H6ClFNO, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its structural features, which include a chloro group and a fluorine substituent on the phenyl ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups enhances its reactivity and makes it a valuable building block for the development of new drugs.
The compound is identified by its CAS number 351-04-2, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers and chemists can accurately reference and retrieve information about the compound. The molecular structure of 2-chloro-N-(4-fluorophenyl)acetamide consists of an acetamide moiety attached to a phenyl ring that is further substituted with a fluorine atom at the para position. This specific arrangement of atoms imparts unique chemical properties that make it useful in synthetic applications.
In recent years, 2-chloro-N-(4-fluorophenyl)acetamide has garnered attention due to its role in the development of novel pharmaceutical agents. Its structural features allow for easy modifications, enabling chemists to explore various derivatives that may exhibit enhanced pharmacological properties. For instance, researchers have been investigating its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling aspects of 2-chloro-N-(4-fluorophenyl)acetamide is its utility in constructing complex molecular frameworks. The chloro and fluoro substituents on the phenyl ring can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, facilitating the introduction of additional functional groups. This flexibility makes it an indispensable tool in medicinal chemistry laboratories where the goal is to design molecules with specific biological activities.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The fluorine atom, being electronegative, can influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. In particular, 2-chloro-N-(4-fluorophenyl)acetamide has been explored as a precursor for developing antiviral agents. Its structural motif is found in several FDA-approved drugs that target viral proteases and polymerases, underscoring its significance in therapeutic applications.
The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with ammonia or an amine derivative to form the corresponding acetamide derivative. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl3) yields the desired product. This synthetic pathway is efficient and scalable, making it suitable for industrial production.
In addition to its pharmaceutical applications, 2-chloro-N-(4-fluorophenyl)acetamide has found utility in agrochemical research. Its structural features make it a potential candidate for developing novel pesticides and herbicides that target specific enzymatic pathways in pests. By modifying its chemical structure, researchers can fine-tune its biological activity to achieve desired effects while minimizing environmental impact.
The safety profile of 2-chloro-N-(4-fluorophenyl)acetamide is another critical aspect that has been thoroughly evaluated. As with any chemical compound used in research and industry, proper handling procedures must be followed to ensure worker safety and environmental protection. Studies have demonstrated that when used under controlled conditions, this compound exhibits moderate toxicity profile with no significant acute or chronic health effects at recommended exposure levels.
The future prospects for 2-chloro-N-(4-fluorophenyl)acetamide are promising given its broad utility across multiple fields. Ongoing research continues to uncover new synthetic methodologies and applications for this versatile intermediate. As drug discovery efforts continue to evolve toward more targeted and personalized therapies, compounds like this will play an increasingly important role in developing next-generation pharmaceuticals.
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